molecular formula C14H15F2NO5 B8817270 Tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate CAS No. 1022112-25-9

Tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate

Cat. No. B8817270
M. Wt: 315.27 g/mol
InChI Key: FLAICFLHBGZSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754240B2

Procedure details

tert-Butyl acetoacetate (3.852 g) was added to a stirred mixture of sodium tert-pentoxide (2.804 g) in toluene (26 ml) at 40° C. The mixture was heated to 70° C. and 1,2,3-trifluoro-4-nitrobenzene (2.00 g) added. The mixture was maintained at 70° C. for 3 hours. The mixture was cooled to 25° C. and 20% w/w sulphuric acid added to adjust the mixture to pH 1. Sodium bicarbonate was added to bring the mixture to pH 5. Water (5 ml) and saturated sodium chloride (5 ml) was added. The lower aqueous layer was discarded and the organic layer is washed successively with water (7 ml), water (7 ml), 2.3% w/w aqueous sodium bicarbonate solution (2.75 ml) and then water (6 ml). The organic layer was distilled under reduced pressure (50 mbar), to leave a solution of tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate in toluene.
Quantity
3.852 g
Type
reactant
Reaction Step One
Quantity
2.804 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].CCC([O-])(C)C.[Na+].[F:19][C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[C:22](F)[C:21]=1[F:30].S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+].[Cl-].[Na+]>C1(C)C=CC=CC=1.O>[F:30][C:21]1[C:20]([F:19])=[CH:25][CH:24]=[C:23]([N+:26]([O-:28])=[O:27])[C:22]=1[CH:2]([C:3](=[O:4])[CH3:5])[C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6] |f:1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
3.852 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC(C)(C)C
Name
Quantity
2.804 g
Type
reactant
Smiles
CCC(C)(C)[O-].[Na+]
Name
Quantity
26 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at 70° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C.
WASH
Type
WASH
Details
the organic layer is washed successively with water (7 ml), water (7 ml), 2.3% w/w aqueous sodium bicarbonate solution (2.75 ml)
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled under reduced pressure (50 mbar)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])C(C(=O)OC(C)(C)C)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.